molecular formula C21H19N3O2S2 B2695278 2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 905685-27-0

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2695278
CAS RN: 905685-27-0
M. Wt: 409.52
InChI Key: IZFMLEICSUWHBM-UHFFFAOYSA-N
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Description

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activity on Enzymes

This compound and its derivatives have been extensively studied for their potent inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have demonstrated remarkable dual inhibitory activities against human TS and DHFR, showcasing potential as antitumor agents (Gangjee et al., 2008).

Antitumor Activity

Research has also highlighted the synthesis of new derivatives showing significant antitumor activities. A study on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibited potent anticancer activity against various human cancer cell lines, comparable to known chemotherapy drugs (Hafez & El-Gazzar, 2017).

Structural and Molecular Studies

The structural elucidation and crystallography of similar compounds have provided insights into their molecular configurations and potential interactions with biological targets. For example, studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate have shed light on their conformation and intermolecular hydrogen bond formations, crucial for understanding their biological activity (Subasri et al., 2016).

Antimicrobial and Antiviral Potential

Further investigations into related derivatives have explored their antimicrobial and antiviral potentials. Some compounds have shown significant antibacterial and antifungal activities, contributing to the search for new therapeutic agents against infectious diseases. Additionally, molecular docking studies have assessed the antiviral potency against SARS-CoV-2, offering promising avenues for COVID-19 treatment (Mary et al., 2020).

properties

IUPAC Name

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-14-12-17-19(28-14)20(26)24(16-10-6-3-7-11-16)21(23-17)27-13-18(25)22-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFMLEICSUWHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

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